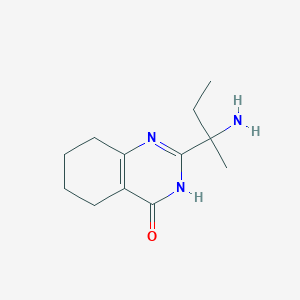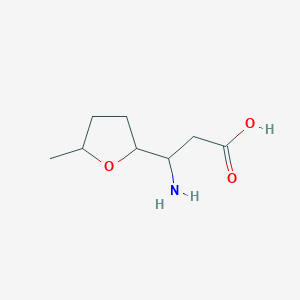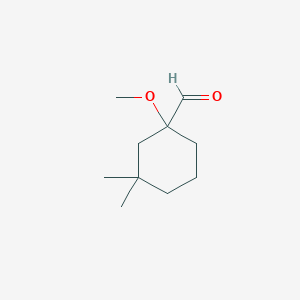![molecular formula C12H19NO2 B13308118 2-[(1-Phenylpropyl)amino]propane-1,3-diol](/img/structure/B13308118.png)
2-[(1-Phenylpropyl)amino]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Phenylpropyl)amino]propane-1,3-diol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 2-[(1-Phenylpropyl)amino]propane-1,3-diol typically involves the chemo-selective reaction of commercially available 2-amino-1,3-propane diols with a diverse set of electrophiles . The reaction conditions often include the use of specific solvents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis processes that ensure high yield and purity .
Análisis De Reacciones Químicas
2-[(1-Phenylpropyl)amino]propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(1-Phenylpropyl)amino]propane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of functional cyclic carbonate monomers . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has applications in the development of biodegradable polymers and environmentally friendly products .
Mecanismo De Acción
The mechanism of action of 2-[(1-Phenylpropyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of functional intermediates that interact with biological systems .
Comparación Con Compuestos Similares
2-[(1-Phenylpropyl)amino]propane-1,3-diol can be compared with other similar compounds, such as 2-amino-1,3-propane diol and its derivatives . The uniqueness of this compound lies in its specific functional groups and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-(1-phenylpropylamino)propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-12(13-11(8-14)9-15)10-6-4-3-5-7-10/h3-7,11-15H,2,8-9H2,1H3 |
Clave InChI |
CUMMASILFLXDAG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13308040.png)

![3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B13308058.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)




![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13308101.png)
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid](/img/structure/B13308108.png)

![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
